2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol
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Overview
Description
2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol typically involves the reaction of 4-methoxybenzaldehyde with difluoromethyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 2,2-Difluoro-1-(4-methoxy-phenyl)-ethanone.
Reduction: 2,2-Difluoro-1-(4-methoxy-phenyl)-ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
- 2,2-Difluoro-1-(4-methoxyphenyl)ethanone
Uniqueness
2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10F2O2 |
---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
2,2-difluoro-1-(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-13-7-4-2-6(3-5-7)8(12)9(10)11/h2-5,8-9,12H,1H3 |
InChI Key |
ISFCVJGNLBFSOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)F)O |
Origin of Product |
United States |
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